A dopamine D2 antagonist that is used as an antiemetic.
Reglan
CAS No.: 54143-57-6
VCID: VC0535285
Molecular Formula: C14H23Cl2N3O2
Molecular Weight: 336.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Reglan, known generically as metoclopramide, is a medication primarily used to treat gastrointestinal disorders. It functions as a gastrointestinal stimulant and antiemetic, enhancing the movement of food through the digestive system and preventing nausea and vomiting. Reglan is particularly effective in managing conditions like gastroesophageal reflux disease (GERD) and diabetic gastroparesis. Mechanism of ActionMetoclopramide works by increasing the contractions of the upper digestive tract, which accelerates the emptying of the stomach into the intestines. This action helps alleviate symptoms such as nausea, vomiting, and heartburn associated with slow stomach emptying or GERD . Additionally, metoclopramide acts as a dopamine antagonist, which affects the chemoreceptor trigger zone (CTZ) in the brain, further contributing to its antiemetic properties . Uses of ReglanReglan is used for several specific medical conditions:
Dosage and AdministrationThe dosage of Reglan varies based on the condition being treated:
Reglan should be administered 30 minutes before meals and at bedtime, with a maximum daily dose of 60 mg . Side Effects and WarningsWhile effective, Reglan carries significant side effects, particularly with prolonged use:
Research FindingsMetoclopramide has been extensively studied for its efficacy in treating gastrointestinal disorders: |
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 54143-57-6 | |||||||||
Product Name | Reglan | |||||||||
Molecular Formula | C14H23Cl2N3O2 | |||||||||
Molecular Weight | 336.3 g/mol | |||||||||
IUPAC Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |||||||||
Standard InChI | InChI=1S/C14H22ClN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H | |||||||||
Standard InChIKey | RVFUNJWWXKCWNS-UHFFFAOYSA-N | |||||||||
SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.O.Cl | |||||||||
Canonical SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl | |||||||||
Appearance | Solid powder | |||||||||
Purity | >98% (or refer to the Certificate of Analysis) | |||||||||
Related CAS | 364-62-5 (Parent) | |||||||||
Shelf Life | >3 years if stored properly | |||||||||
Solubility | >50.4 [ug/mL] (The mean of the results at pH 7.4) | |||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | |||||||||
Synonyms | 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide Cerucal Dihydrochloride, Metoclopramide Hydrochloride, Metoclopramide Maxolon Metaclopramide Metoclopramide Metoclopramide Dihydrochloride Metoclopramide Hydrochloride Metoclopramide Monohydrochloride Metoclopramide Monohydrochloride, Monohydrate Monohydrochloride, Metoclopramide Primperan Reglan Rimetin |
|||||||||
Reference | 1: Epifanio M, Portela JL, Piva JP, Ferreira CHT, Sarria EE, Mattiello R. Bromopride, metoclopramide, or ondansetron for the treatment of vomiting in the pediatric emergency department: a randomized controlled trial. J Pediatr (Rio J). 2018 Jan - Feb;94(1):62-68. doi: 10.1016/j.jped.2017.06.004. Epub 2017 Aug 1. PubMed PMID: 28778685. 2: Isazadehfar K, Entezariasl M, Shahbazzadegan B, Nourani Z, Shafaee Y. The Comparative Study of Ondansetron and Metoclopramide Effects in Reducing Nausea and Vomiting After Laparoscopic Cholecystectomy. Acta Med Iran. 2017 Apr;55(4):254-258. PubMed PMID: 28532137. 3: Tianyi FL, Agbor VN, Njim T. Metoclopramide induced acute dystonic reaction: a case report. BMC Res Notes. 2017 Jan 7;10(1):32. doi: 10.1186/s13104-016-2342-6. PubMed PMID: 28061898; PubMed Central PMCID: PMC5219707. 4: Lau Moon Lin M, Robinson PD, Flank J, Sung L, Dupuis LL. The Safety of Metoclopramide in Children: A Systematic Review and Meta-Analysis. Drug Saf. 2016 Jul;39(7):675-87. doi: 10.1007/s40264-016-0418-9. Review. PubMed PMID: 27003816. 5: Wijemanne S, Jankovic J, Evans RW. Movement Disorders From the Use of Metoclopramide and Other Antiemetics in the Treatment of Migraine. Headache. 2016 Jan;56(1):153-61. doi: 10.1111/head.12712. Epub 2015 Nov 17. Erratum in: Headache. 2016 Mar;56(3):616. PubMed PMID: 26573884. | |||||||||
PubChem Compound | 23659 | |||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume